molecular formula C7H18Cl2N2O B2372997 2-(Piperazin-1-yl)propan-1-ol dihydrochloride CAS No. 222297-35-0

2-(Piperazin-1-yl)propan-1-ol dihydrochloride

Cat. No.: B2372997
CAS No.: 222297-35-0
M. Wt: 217.13
InChI Key: KZADEUVHMMIGGU-UHFFFAOYSA-N
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Description

2-(Piperazin-1-yl)propan-1-ol dihydrochloride is a chemical compound with the molecular formula C7H16N2O.2HCl. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Properties

IUPAC Name

2-piperazin-1-ylpropan-1-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O.2ClH/c1-7(6-10)9-4-2-8-3-5-9;;/h7-8,10H,2-6H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZADEUVHMMIGGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)N1CCNCC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

222297-35-0
Record name 2-(piperazin-1-yl)propan-1-ol dihydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperazin-1-yl)propan-1-ol dihydrochloride typically involves the reaction of piperazine with propylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Reaction of Piperazine with Propylene Oxide: Piperazine is reacted with propylene oxide in the presence of a suitable solvent, such as ethanol or methanol. The reaction is typically carried out at room temperature or slightly elevated temperatures to facilitate the formation of 2-(Piperazin-1-yl)propan-1-ol.

    Formation of Dihydrochloride Salt: The resulting 2-(Piperazin-1-yl)propan-1-ol is then treated with hydrochloric acid to form the dihydrochloride salt. This step is crucial for enhancing the compound’s stability and solubility.

Industrial Production Methods

In industrial settings, the production of 2-(Piperazin-1-yl)propan-1-ol dihydrochloride may involve large-scale batch or continuous processes. The key steps include:

    Raw Material Preparation: Ensuring the purity and availability of piperazine and propylene oxide.

    Reaction Control: Maintaining optimal reaction conditions, such as temperature, pressure, and solvent concentration, to maximize yield.

    Purification: Using techniques like crystallization, filtration, and drying to obtain the pure dihydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

2-(Piperazin-1-yl)propan-1-ol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted piperazine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary amines.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

2-(Piperazin-1-yl)propan-1-ol dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

    Medicine: Investigated for its potential therapeutic effects, including its use as an intermediate in the synthesis of pharmaceutical drugs.

    Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Piperazin-1-yl)propan-1-ol dihydrochloride is primarily related to its interaction with biological targets, such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to inhibition or activation of their functions. The piperazine ring plays a crucial role in this interaction, as it can mimic the structure of natural ligands and facilitate binding.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Hydroxyethyl)piperazine: A similar compound with a hydroxyl group attached to the piperazine ring, used in the synthesis of various pharmaceuticals.

    1-(2-Pyrimidyl)piperazine: Another piperazine derivative with a pyrimidine ring, known for its use in medicinal chemistry.

Uniqueness

2-(Piperazin-1-yl)propan-1-ol dihydrochloride is unique due to its specific structural features, such as the presence of both a piperazine ring and a hydroxyl group. This combination allows for versatile chemical reactivity and potential biological activity, making it a valuable compound in various fields of research and industry.

Biological Activity

2-(Piperazin-1-yl)propan-1-ol dihydrochloride is a piperazine derivative known for its potential biological activity, particularly in the modulation of neurotransmitter systems. This compound is characterized by its piperazine moiety, which is often associated with psychoactive properties and interactions with serotonin receptors. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological implications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2-(Piperazin-1-yl)propan-1-ol dihydrochloride features a hydroxyl group attached to a propanol chain that is substituted with a piperazine ring. The dihydrochloride form enhances solubility in water, making it suitable for various pharmacological applications.

The primary biological activity of 2-(Piperazin-1-yl)propan-1-ol dihydrochloride is linked to its interaction with serotoninergic systems, particularly the 5-HT1A receptor. Compounds with similar structures have demonstrated significant affinity for these receptors, which are crucial in mood regulation and anxiety disorders. The binding affinity of related piperazine derivatives suggests that this compound may also exhibit psychoactive effects.

Biological Activity Overview

Research indicates that compounds containing the piperazine moiety can influence various biological pathways:

  • Serotonin Receptor Modulation : Studies have shown that piperazine derivatives can bind to serotonin receptors, affecting neurotransmission and potentially alleviating symptoms associated with mood disorders.
  • Antimicrobial Activity : Some derivatives exhibit antibacterial properties by targeting microbial cell membranes. This suggests that 2-(Piperazin-1-yl)propan-1-ol dihydrochloride may also have potential as an antimicrobial agent.
  • Antifungal Properties : Similar compounds have been synthesized and evaluated for antifungal activity, indicating a broader spectrum of biological effects.

Case Studies

Several studies have investigated the biological activity of piperazine derivatives:

  • Serotonin Receptor Affinity :
    • A study assessed various piperazine analogs for their affinity towards the 5-HT1A receptor using radioligand binding assays. One promising analogue displayed a micromolar affinity (Ki = 2.30 μM) towards these sites, highlighting the potential of related compounds in psychiatric therapeutics.
  • Antimicrobial Efficacy :
    • Research on carbazole derivatives containing a piperazinyl moiety showed effectiveness against refractory microbial diseases, suggesting that modifications to the piperazine structure can enhance antimicrobial properties.
  • Synthesis and Evaluation :
    • Investigations into synthetic routes for creating piperazine-containing compounds have yielded several derivatives with varied biological activities, emphasizing the versatility of the piperazine scaffold in drug development .

Comparative Analysis

The following table summarizes key features and biological activities of selected piperazine derivatives related to 2-(Piperazin-1-yl)propan-1-ol dihydrochloride:

Compound NameCAS NumberKey FeaturesBiological Activity
2-(Piperazin-1-yl)propan-1-ol dihydrochloride222297-35-0Hydroxyl group; psychoactive potentialSerotonin receptor modulation
3-(Piperazin-1-yl)propan-2-one5317-32-8Different positioning of hydroxyl groupAntimicrobial activity
1-(Piperazin-1-yl)propan-2-ol1074-54-0Psychoactive properties; used in antidepressantsSerotonin receptor affinity

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